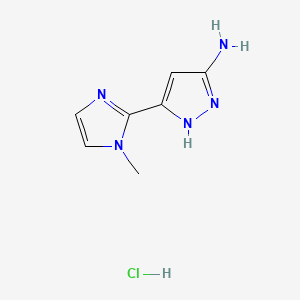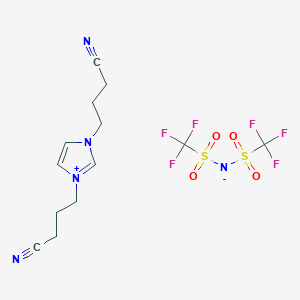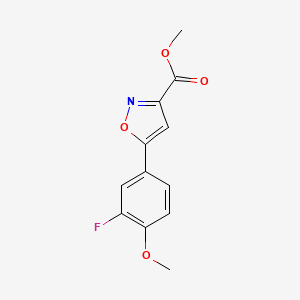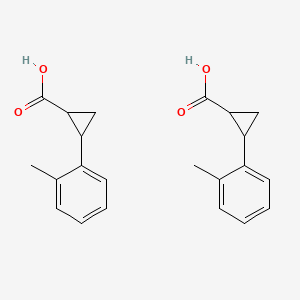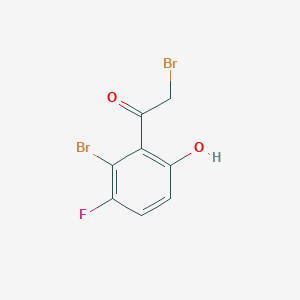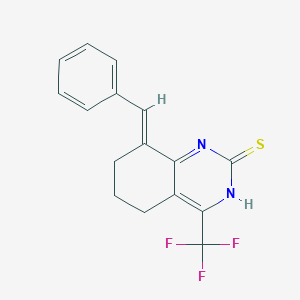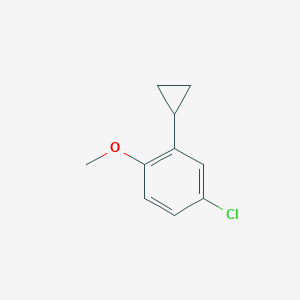
4-Chloro-2-cyclopropylanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-cyclopropylanisole: is an organic compound characterized by a chloro group at the 4-position and a cyclopropyl group at the 2-position of an anisole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-cyclopropylanisole can be achieved through several methods. One common approach involves the cyclopropylation of 4-chloroanisole. This can be done using cyclopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4-Chloro-2-cyclopropylanisole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., ether, THF).
Major Products:
Substitution: Various substituted anisoles.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Cyclopropylmethanol derivatives.
科学的研究の応用
Chemistry: 4-Chloro-2-cyclopropylanisole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
作用機序
The mechanism of action of 4-Chloro-2-cyclopropylanisole and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The cyclopropyl group can enhance the binding affinity and specificity of the compound to its target, while the chloro and methoxy groups can modulate its electronic properties and reactivity.
類似化合物との比較
4-Chloroanisole: Lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive.
2-Cyclopropylanisole: Lacks the chloro group, which may affect its reactivity and biological activity.
4-Chloro-2-methylanisole: Contains a methyl group instead of a cyclopropyl group, leading to different steric and electronic properties.
Uniqueness: 4-Chloro-2-cyclopropylanisole is unique due to the presence of both the chloro and cyclopropyl groups, which confer distinct steric and electronic characteristics. These features can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC名 |
4-chloro-2-cyclopropyl-1-methoxybenzene |
InChI |
InChI=1S/C10H11ClO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3 |
InChIキー |
ZNQZJHPLSDGALE-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)

